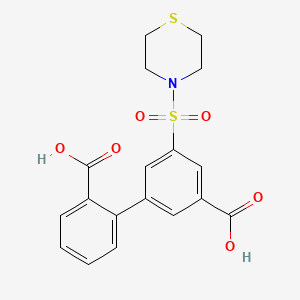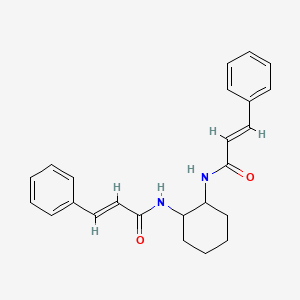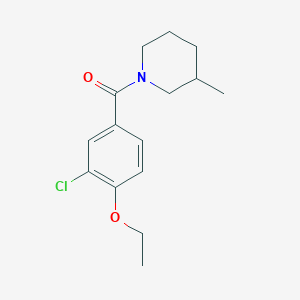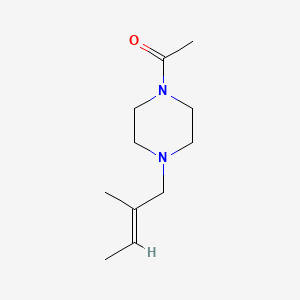
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a crucial role in various biological processes such as cell proliferation, angiogenesis, and inflammation. By inhibiting their activity, 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can potentially prevent or treat various diseases.
Biochemical and Physiological Effects
Studies have shown that 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can exert various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to reduce inflammation by inhibiting the activity of certain enzymes such as COX-2 and MMPs. The compound has also been shown to have anti-viral activity against certain viruses such as HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is its versatility. It can be used in various scientific research applications such as medicinal chemistry, biochemistry, and pharmacology. In addition, it is relatively easy to synthesize and purify. However, one of the main limitations of the compound is its potential toxicity. Studies have shown that it can be toxic to certain cells at high concentrations. Therefore, caution should be exercised when using the compound in lab experiments.
Orientations Futures
There are several future directions for research on 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid. One area of interest is the development of new derivatives with improved properties such as increased potency and selectivity. Another area of interest is the study of the compound's potential applications in treating various diseases such as cancer and viral infections. In addition, the compound's role in various biological processes such as angiogenesis and inflammation warrants further investigation. Overall, 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid holds great promise for advancing scientific research in various fields.
Méthodes De Synthèse
The synthesis of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid involves the reaction of 4-(chloromethyl)thiophene-2-carboxylic acid with 4-morpholineethanethiol in the presence of a base. The resulting product is further reacted with 4-bromobiphenyl-2,3'-dicarboxylic acid in the presence of a palladium catalyst to yield the final compound. The purity of the compound can be confirmed by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been used as a tool compound for studying the role of sulfonamides in various biological systems. The compound has also been used as a fluorescent probe for detecting the presence of metal ions in biological samples.
Propriétés
IUPAC Name |
3-(2-carboxyphenyl)-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c20-17(21)13-9-12(15-3-1-2-4-16(15)18(22)23)10-14(11-13)27(24,25)19-5-7-26-8-6-19/h1-4,9-11H,5-8H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGXPCXEVIQIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-(Thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5294612.png)

![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)
![(4S)-4-(4-{[(3-cyclohexylpropanoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5294636.png)

![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)
![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)

![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![ethyl 4-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5294669.png)
![(3aR*,5R*,6S*,7aS*)-2-[(8-methoxy-2-quinolinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5294679.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5294686.png)
![3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole](/img/structure/B5294687.png)
